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Cat. No.: B13443000

For Researchers, Scientists, and Drug Development Professionals

Introduction

loxitalamic Acid-d4 is the deuterium-labeled analogue of loxitalamic Acid, a well-established,
water-soluble, and nephrophilic X-ray contrast agent.[1][2] Due to its isotopic labeling,
loxitalamic Acid-d4 serves as an invaluable tool in analytical and research settings, primarily
as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry
(LC-MS).[3] The incorporation of four deuterium atoms on the 2-hydroxyethyl group provides a
distinct mass shift, enabling precise and accurate quantification of its non-labeled counterpart
in complex biological matrices. This technical guide provides an in-depth overview of
loxitalamic Acid-d4, including its physicochemical properties, a detailed (proposed) synthesis
protocol, a representative bioanalytical method, and an exploration of its role in
pharmacokinetic studies.

Physicochemical Properties

A summary of the key physicochemical properties of loxitalamic Acid-d4 and its non-
deuterated form is presented in Table 1.
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Property loxitalamic Acid-d4 loxitalamic Acid

3-(Acetylamino)-5-[[(2- )
3-(Acetylamino)-5-[[(2-
hydroxyethyl-

Chemical Name } hydroxyethyl)amino]carbonyl]-
d4)amino]carbonyl]-2,4,6- - ) )
2,4,6-triiodobenzoic Acid

triiodobenzoic Acid

CAS Number 1185156-82-4 28179-44-4
Molecular Formula C12H7DalasN20s C12H1113N20s
Molecular Weight 647.96 g/mol 643.94 g/mol
White to off-white solid ] )
Appearance White crystalline powder
(presumed)
Solubility Soluble in DMSO (presumed) Water-soluble

Data sourced from commercial suppliers and public chemical databases.[3][4]

Synthesis of loxitalamic Acid-d4

While a specific synthesis protocol for loxitalamic Acid-d4 is not publicly available, a plausible
route can be adapted from the known synthesis of loxitalamic Acid, incorporating a deuterated
starting material. The following proposed multi-step synthesis is based on a method described
in the patent literature for the non-deuterated compound.

Experimental Protocol: Proposed Synthesis

Step 1: Amidation of 5-nitroisophthalic acid methyl ester with 2-aminoethanol-d4

In a reaction vessel, 5-nitroisophthalic acid methyl ester is reacted with a stoichiometric
equivalent of 2-aminoethanol-1,1,2,2-d4 in a suitable solvent such as methanol at reflux. The
reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting N-(2-
hydroxyethyl-d4)-5-nitro-isophthalamic acid methyl ester is then isolated by crystallization.

Step 2: Catalytic Reduction of the Nitro Group

The product from Step 1 is dissolved in a suitable solvent like ethanol, and a palladium on
carbon (Pd/C) catalyst is added. The mixture is then subjected to catalytic hydrogenation using
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hydrogen gas at a controlled temperature and pressure. This step reduces the nitro group to an
amino group, yielding 5-amino-N-(2-hydroxyethyl-d4)-isophthalamic acid methyl ester. The
catalyst is removed by filtration, and the product is isolated.

Step 3: lodination of the Aromatic Ring

The amino-substituted intermediate is dissolved in an appropriate solvent, and an iodinating
agent, such as iodine monochloride (ICl), is added portion-wise at a controlled temperature.
This reaction introduces three iodine atoms onto the benzene ring at positions 2, 4, and 6,
resulting in 5-amino-2,4,6-triiodo-N-(2-hydroxyethyl-d4)-isophthalamic acid methyl ester. The
product is precipitated and purified.

Step 4: Acetylation of the Amino Group

The tri-iodinated compound is then acetylated using acetic anhydride in the presence of a
catalyst, such as a catalytic amount of sulfuric acid. This reaction converts the amino group at
the 5-position to an acetamido group.

Step 5: Hydrolysis of the Methyl Ester

Finally, the methyl ester is hydrolyzed to the carboxylic acid by treatment with an aqueous
base, such as sodium hydroxide, followed by acidification. This step yields the final product,
loxitalamic Acid-d4. The product is then purified by recrystallization.

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of loxitalamic Acid-d4.

Application in Bioanalysis: A Representative HPLC-
MS/MS Method
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loxitalamic Acid-d4 is ideally suited as an internal standard for the quantification of loxitalamic
Acid in biological samples such as plasma or urine. The following is a representative, detailed
protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Protocol: Bioanalytical Method

4.1. Sample Preparation (Protein Precipitation)

e To 100 pL of plasma sample in a microcentrifuge tube, add 10 pL of loxitalamic Acid-d4
internal standard working solution (e.g., 1 pug/mL in methanol).

e Add 300 pL of ice-cold acetonitrile to precipitate proteins.
e Vortex the mixture for 1 minute.
e Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

o Reconstitute the residue in 100 pL of the mobile phase A.
e Transfer to an autosampler vial for LC-MS/MS analysis.

4.2. Liquid Chromatography Conditions
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Parameter

Value

Column

C18 reverse-phase column (e.g., 2.1 x 50 mm,
3.5 um)

Mobile Phase A

0.1% Formic acid in Water

Mobile Phase B

0.1% Formic acid in Acetonitrile

Flow Rate

0.4 mL/min

Injection Volume

5uL

Gradient

Start at 5% B, linear gradient to 95% B over 4
minutes, hold at 95% B for 1 minute, return to

5% B and re-equilibrate for 2 minutes.

Column Temperature 40°C
4.3. Mass Spectrometry Conditions
Parameter Value

lonization Mode

Electrospray lonization (ESI), Negative lon
Mode

MRM Transitions

loxitalamic Acid: m/z 642.8 -> 515.8 (Quantifier),
642.8 -> 127.0 (Qualifier) loxitalamic Acid-d4:
m/z 646.8 -> 519.8

lon Source Temperature 500°C

lonSpray Voltage -4500 V

Curtain Gas 30 psi

Collision Gas 8 psi

Declustering Potential -80V

Entrance Potential -10V

Collision Energy -45 eV
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Note: The specific MRM transitions and voltages would need to be optimized for the specific

mass spectrometer being used.

/Bioanalytical Workflow using loxitalamic Acid-d4\
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Spike with loxitalamic Acid-d4
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Caption: Workflow for the bioanalysis of loxitalamic Acid.

Pharmacokinetics and Metabolism of loxitalamic
Acid

loxitalamic Acid is not significantly metabolized in the body. Following intravascular
administration, it is rapidly distributed in the extracellular fluid and is primarily eliminated

unchanged by glomerular filtration in the kidneys. Its pharmacokinetic properties are
summarized in Table 2.

Parameter Value Species
Elimination Half-life ~1.5 hours Human
Volume of Distribution ~0.2 L/kg Human
Protein Binding <10% Human
Clearance Primarily renal Human

Data for the non-deuterated loxitalamic Acid.

Due to its inert nature, loxitalamic Acid does not have specific cellular signaling pathways that it
modulates. Its biological effects as a contrast agent are based on its physical property of
attenuating X-rays due to the high electron density of the iodine atoms. The high osmolality of
its formulations can, however, induce physiological responses such as vasodilation and
diuresis.

Conclusion

loxitalamic Acid-d4 is a critical analytical tool for researchers and drug development
professionals. Its use as an internal standard ensures the accuracy and precision of
bioanalytical methods for the quantification of loxitalamic Acid. The proposed synthesis and
analytical method protocols in this guide provide a solid foundation for its application in
pharmacokinetic and other research studies. The well-characterized pharmacokinetic profile of
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the parent compound, combined with the analytical rigor afforded by its deuterated analogue,
makes this a robust system for quantitative bioanalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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